molecular formula C16H12N2O3S B8621267 2-(Benzo[1,3]dioxol-5-yl)-5-benzylsulfanyl-[1,3,4]oxadiazole

2-(Benzo[1,3]dioxol-5-yl)-5-benzylsulfanyl-[1,3,4]oxadiazole

Cat. No.: B8621267
M. Wt: 312.3 g/mol
InChI Key: PCVJJLYDKUMNIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Benzo[1,3]dioxol-5-yl)-5-benzylsulfanyl-[1,3,4]oxadiazole is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. The compound features a unique structure comprising a benzodioxole moiety and an oxadiazole ring, which contribute to its diverse chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzo[1,3]dioxol-5-yl)-5-benzylsulfanyl-[1,3,4]oxadiazole typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

2-(Benzo[1,3]dioxol-5-yl)-5-benzylsulfanyl-[1,3,4]oxadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylsulfanyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles such as amines or thiols

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones

    Reduction: Formation of alcohols or amines

    Substitution: Formation of substituted oxadiazole derivatives

Mechanism of Action

The mechanism of action of 2-(Benzo[1,3]dioxol-5-yl)-5-benzylsulfanyl-[1,3,4]oxadiazole involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Benzo[1,3]dioxol-5-yl)-5-benzylsulfanyl-[1,3,4]oxadiazole is unique due to its combination of a benzodioxole moiety and an oxadiazole ring, which imparts distinct chemical properties and biological activities. Its ability to induce apoptosis and cell cycle arrest in cancer cells makes it a promising candidate for further research and development in medicinal chemistry .

Properties

Molecular Formula

C16H12N2O3S

Molecular Weight

312.3 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-yl)-5-benzylsulfanyl-1,3,4-oxadiazole

InChI

InChI=1S/C16H12N2O3S/c1-2-4-11(5-3-1)9-22-16-18-17-15(21-16)12-6-7-13-14(8-12)20-10-19-13/h1-8H,9-10H2

InChI Key

PCVJJLYDKUMNIZ-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN=C(O3)SCC4=CC=CC=C4

Origin of Product

United States

Synthesis routes and methods

Procedure details

Benzylbromide (20.2 g, 118.1 mmol) was added over 5 minutes time-period to a mixture of 5-benzo[1,3]dioxol-5-yl-[1,3,4]oxadiazole-2-thiol (25 g, 112.5 mmol), trietylamine (22.8 g, 225 mmol) and ethanol (200 ml, 99%). The reaction mixture was stirred at room-temperature for 2 hours. Aqueous sodium hydroxide (150 ml, 1 M) and water (100 ml) was added followed by filtration. The product was isolated as a solid. Yield 31.0 g (94%).
Quantity
20.2 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
22.8 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

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